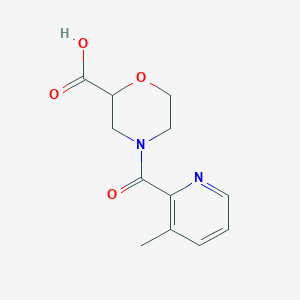
N-(2-hydroxypropyl)-N,2,5-trimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxypropyl)-N,2,5-trimethylfuran-3-carboxamide, commonly known as HTF-3A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the furan carboxamide family and has a molecular formula of C11H19NO3.
Mechanism of Action
The mechanism of action of HTF-3A is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. HTF-3A has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
HTF-3A has been found to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. HTF-3A has also been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells. In addition, HTF-3A has been found to have insecticidal properties and can be used as a pesticide.
Advantages and Limitations for Lab Experiments
One of the advantages of using HTF-3A in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the brain. HTF-3A has also been found to have anti-inflammatory and anti-cancer properties, which can be useful in studying the mechanisms of inflammation and cancer. However, one of the limitations of using HTF-3A in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the study of HTF-3A. One potential direction is the development of HTF-3A as a drug delivery system for the treatment of brain diseases such as Alzheimer's and Parkinson's. Another potential direction is the study of the insecticidal properties of HTF-3A and its potential use as a pesticide. In addition, further research is needed to fully understand the mechanism of action of HTF-3A and its potential applications in medicine, agriculture, and materials science.
Conclusion
In conclusion, N-(2-hydroxypropyl)-N,2,5-trimethylfuran-3-carboxamide, or HTF-3A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to exhibit anti-inflammatory and anti-cancer properties, and has potential use as a drug delivery system and pesticide. Further research is needed to fully understand the mechanism of action of HTF-3A and its potential applications in medicine, agriculture, and materials science.
Synthesis Methods
The synthesis of HTF-3A can be achieved by reacting 2,5-dimethylfuran-3-carboxylic acid with 2-amino-1-propanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure HTF-3A.
Scientific Research Applications
HTF-3A has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been found to exhibit anti-inflammatory and anti-cancer properties. HTF-3A has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, it has been found to have insecticidal properties and can be used as a pesticide. In materials science, HTF-3A has been studied for its potential use in the synthesis of new materials.
properties
IUPAC Name |
N-(2-hydroxypropyl)-N,2,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(13)6-12(4)11(14)10-5-8(2)15-9(10)3/h5,7,13H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFCGBIANQATGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-N,2,5-trimethylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)

![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)

![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)



![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)

